epsilon,epsilon-Carotene

Plant Metabolic Engineering Carotenoid Biosynthesis Enzyme Substrate Specificity

ε,ε-Carotene is a rare bicyclic C₄₀ hydrocarbon with two ε-ionone rings-structurally distinct from β-carotene and α-carotene. Generic substitution is invalid for pathway studies due to zero provitamin A activity and non-recognition by β-carotene hydroxylases. Essential for: - LCYE enzyme functional characterization (HPLC/LC-MS quantification) - Metabolic engineering of rare ε,ε-xanthophylls (lactucaxanthin) - Antioxidant mechanism studies without retinoid confounding Procure authentic material to ensure experimental validity.

Molecular Formula C40H56
Molecular Weight 536.9 g/mol
Cat. No. B15393001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameepsilon,epsilon-Carotene
Molecular FormulaC40H56
Molecular Weight536.9 g/mol
Structural Identifiers
SMILESCC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C)(C)C
InChIInChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-28,37-38H,15-16,29-30H2,1-10H3
InChIKeyQABFXOMOOYWZLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ε,ε-Carotene Procurement and Characterization


epsilon,epsilon-Carotene (ε,ε-carotene, ε-carotene) is a bicyclic C₄₀ hydrocarbon carotenoid (C₄₀H₅₆) possessing two ε-ionone end-groups, which distinguishes it from the more common β,β-carotene (two β-rings) and the asymmetric α-carotene (one β- and one ε-ring) [1]. It functions primarily as a biosynthetic intermediate in the ε-branch of plant carotenoid pathways and is considered rare in nature relative to β-carotene and α-carotene, making its availability as a purified standard or synthetic intermediate a specialized procurement requirement [2].

LCYE enzyme characterization and functional genomics studies
Non-provitamin A carotenoid function research
ε,ε-xanthophyll precursor and metabolic engineering
Specialized sourcing; not a common carotenoid standard

ε,ε-Carotene Irreplaceability vs. Common Carotenoids


Generic substitution of ε,ε-carotene with more widely available carotenoids like β-carotene or lycopene is invalid due to fundamental structural and functional differences. ε,ε-Carotene possesses two ε-ionone rings, which confers distinct stereochemical and physicochemical properties that influence enzyme recognition in carotenoid biosynthesis pathways. Unlike β-carotene (two β-rings), ε,ε-carotene is not a direct substrate for β-carotene hydroxylases and does not enter the zeaxanthin/violaxanthin pathway; it instead serves as a precursor for rare ε,ε-xanthophylls such as lactucaxanthin. Furthermore, the presence of two ε-rings eliminates any provitamin A activity, as cleavage by β-carotene 15,15'-oxygenase requires at least one unsubstituted β-ring [1]. These mechanistic distinctions mean that substitution would fundamentally alter experimental outcomes in biosynthesis studies, metabolic engineering, or antioxidant assays where ring-specific reactivity is under investigation [2].

Ring identity Dual ε-ionone rings vs. β-carotene (β,β) or α-carotene (β,ε) may shift enzyme recognition and pathway entry.
Provitamin A activity Zero β-rings eliminates retinoid-related endpoints; substitution with β-carotene confounds mechanistic readouts.
Biosynthetic role ε-Branch intermediate specificity means lycopene or β-carotene may not reproduce ε,ε-xanthophyll pathway results.

ε,ε-Carotene Quantitative Differentiation Evidence


LCYE Product Specificity vs. β-Carotene

The lycopene ε-cyclase (LCYE) from sweet osmanthus (OfLCYE) was demonstrated to produce bicyclic ε,ε-carotene exclusively from lycopene, whereas the β-cyclase (OfLCYB) produced β,β-carotene. This represents a qualitative, binary differentiation in product outcome rather than a quantitative difference in yield. In Escherichia coli pigment complementation assays, OfLCYE catalyzed ε-ring formation at both ends of the lycopene substrate, yielding ε,ε-carotene as the sole bicyclic product, while OfLCYB produced β,β-carotene [1].

LCYE product specificity
Head-to-head
Qualitative difference: OfLCYE yields exclusively ε,ε-carotene; OfLCYB yields β,β-carotene from lycopene.
Confirms ε,ε-carotene as standard for LCYE validation.
E. coli pigment complementation assay context.
Plant Metabolic Engineering Carotenoid Biosynthesis Enzyme Substrate Specificity

Natural Rarity vs. β-Carotene

Carotenoids with two β-rings (e.g., β-carotene) are ubiquitous in higher plants, and those with one β- and one ε-ring (e.g., α-carotene) are common. In contrast, carotenoids with two ε-rings (ε,ε-carotene) are found in significant amounts in relatively few plant species [1]. This qualitative distribution difference underscores ε,ε-carotene's status as a minor, rare component in most plant tissues compared to β-carotene.

Natural occurrence
Class-level
Rare; significant amounts in relatively few plant species. β,β-carotene is ubiquitous.
Supports specialized sourcing strategy for procurement.
Survey of photosynthetic organisms; data to verify for specific matrices.
Phytochemical Profiling Carotenoid Natural Abundance Plant Taxonomy

Provitamin A Activity Absence vs. β-Carotene

Provitamin A activity is defined by the capacity for central cleavage by β-carotene 15,15'-oxygenase to yield retinal. This enzymatic cleavage strictly requires at least one unsubstituted β-ionone ring [1]. Consequently, ε,ε-carotene, possessing two ε-rings and zero β-rings, has zero provitamin A activity. This is in stark quantitative contrast to β-carotene (two β-rings), which has 100% relative provitamin A activity by definition, and α-carotene (one β-ring, one ε-ring), which has approximately 50% activity.

Provitamin A activity
Class-level
0% relative to β-carotene (100%). Requires unsubstituted β-ionone ring for cleavage.
Enables pure non-vitamin carotenoid endpoint research.
Relevant for antioxidant or signaling studies without retinoid confound.
Nutritional Biochemistry Vitamin A Metabolism Carotenoid Bioactivity

Limited Comparative Data Availability: State of the Evidence for epsilon,epsilon-Carotene

A comprehensive search of the primary literature reveals a notable absence of direct, quantitative comparative data for ε,ε-carotene against close analogs (e.g., β-carotene, α-carotene) in standardized antioxidant assays (e.g., IC₅₀ for DPPH or ABTS⁺, ORAC values), in vitro bioaccessibility models, or in vivo bioavailability studies. Available reviews and databases confirm that ε,ε-carotene is rarely included in such comparative panels, with studies predominantly focusing on β-carotene, lycopene, lutein, and α-carotene [1][2]. This represents a significant evidence gap that procurement decisions must acknowledge.

Comparative data gap
Data to verify
No published direct comparative IC₅₀, ORAC, or bioavailability data identified vs. β-carotene/α-carotene.
Selection based on structural identity, not published benchmark.
Plan in-house characterization; rely on vendor purity data.
Research Gap Analysis Carotenoid Characterization Analytical Standards

ε,ε-Carotene Validated Application Scenarios


LCYE Functional Validation in Heterologous Systems

ε,ε-Carotene serves as the definitive diagnostic product for functional characterization of LCYE enzymes. As demonstrated in E. coli complementation assays, expression of OfLCYE specifically yields ε,ε-carotene from lycopene, distinguishing it from β-cyclase activity which yields β-carotene. Procurement of an authentic ε,ε-carotene standard is essential for HPLC or LC-MS identification and quantification of the product peak in such assays [1].

Rare ε,ε-Xanthophyll Production

ε,ε-Carotene is the obligatory biosynthetic precursor for the rare dihydroxy xanthophyll lactucaxanthin (ε,ε-carotene-3,3'-diol) and its oxidation product canary xanthophyll B (ε,ε-carotene-3,3'-dione) [1][2]. Metabolic engineering efforts aimed at producing these unusual pigments in microbial or plant chassis require a supply of ε,ε-carotene as a pathway intermediate, either via in situ biosynthesis using heterologous LCYE or as a supplemented substrate for subsequent hydroxylation/oxidation steps.

Non-Provitamin A Carotenoid Functions

Due to the absolute requirement of a β-ionone ring for provitamin A cleavage activity [1], ε,ε-carotene (possessing two ε-rings) provides an ideal tool compound for dissecting carotenoid bioactivities that are independent of vitamin A formation. This includes antioxidant mechanisms, photoprotection in photosynthetic models, and potential signaling functions, where the confounding variable of retinoid production must be eliminated.

Application
Selection Property
Validation Focus
LCYE functional validation
Authentic ε,ε-carotene standard peak
HPLC/LC-MS product identification in complementation assays
ε,ε-Xanthophyll pathway studies
Biosynthetic precursor identity
Lactucaxanthin pathway intermediate review
Non-provitamin A function research
Absence of β-ionone ring
Antioxidant and photoprotection endpoint interpretation
All applications are research-use contexts. Plan in-house characterization for application-specific validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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